Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate
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Overview
Description
Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate: is a synthetic phospholipid compound with the molecular formula C37H72BrO8P and a molecular weight of 755.84 g/mol . This compound is characterized by the presence of a bromoethyl group attached to a dipalmitoyl-rac-glycero-3-phosphate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-rac-glycerol.
Phosphorylation: The next step is the phosphorylation of 1,2-dipalmitoyl-rac-glycerol using phosphorus oxychloride (POCl3) to produce 1,2-dipalmitoyl-rac-glycero-3-phosphate.
Bromination: Finally, the bromoethyl group is introduced through a bromination reaction using bromoethanol in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glycerol backbone and the bromoethyl group.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol, palmitic acid, and phosphoric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phospholipids with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include glycerol, palmitic acid, and phosphoric acid.
Scientific Research Applications
Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component of synthetic lung surfactants.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate involves its interaction with cell membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction, membrane fusion, and transport of molecules across the membrane .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-rac-glycero-3-phosphate disodium salt: Similar in structure but lacks the bromoethyl group.
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of a bromoethyl group.
1,2-Dipalmitoyl-rac-glycerol: Lacks the phosphate and bromoethyl groups
Uniqueness
Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in studies involving nucleophilic substitution reactions and membrane dynamics .
Properties
IUPAC Name |
[3-[2-bromoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72BrO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWMXVXFHXNDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCBr)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72BrO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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